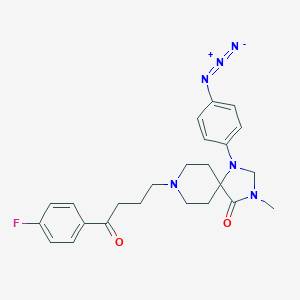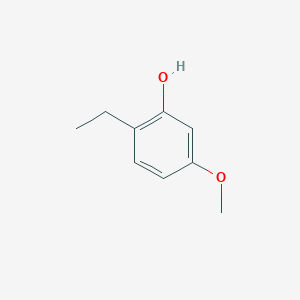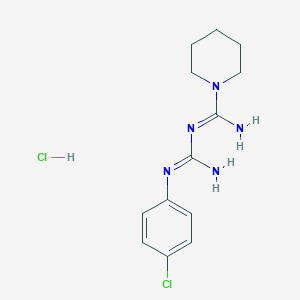
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PACAP or PACAP-27 and is a neuropeptide that belongs to the VIP/secretin/glucagon family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neurotrophic effects, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors, PAC1, VPAC1, and VPAC2, which are G protein-coupled receptors. The binding of PACAP-27 to these receptors activates various intracellular signaling pathways, including cAMP, IP3/DAG, and MAPK/ERK. These signaling pathways mediate the biological effects of PACAP-27, such as neuroprotection, neurotrophic effects, and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
PACAP-27 has a wide range of biochemical and physiological effects, depending on the target tissue and receptor. In the nervous system, PACAP-27 promotes the survival and differentiation of neurons, regulates neurotransmitter release, and modulates synaptic plasticity. In the endocrine system, PACAP-27 regulates the release of various hormones, such as insulin, glucagon, and growth hormone. In the immune system, PACAP-27 has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
PACAP-27 has several advantages for lab experiments, including its stability, solubility, and specificity. PACAP-27 is stable under physiological conditions and can be easily dissolved in water or other aqueous solutions. PACAP-27 is also highly specific, binding only to its target receptors. However, PACAP-27 also has some limitations, including its cost and complexity of synthesis. PACAP-27 is a relatively expensive peptide, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the role of PACAP-27 in the regulation of metabolism and energy balance, which may have implications for the treatment of obesity and diabetes. Additionally, the development of new synthetic methods for PACAP-27 may improve its accessibility and reduce its cost, making it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of PACAP-27 is a complex process that involves multiple steps. The first step is the solid-phase synthesis of the peptide chain using Fmoc-protected amino acids. The amino acids are coupled together using a coupling agent, such as HBTU or HATU, and a base, such as DIPEA or DIEA. After the peptide chain is assembled, the Fmoc protecting group is removed using a base, such as piperidine. The peptide is then cleaved from the resin using a mixture of TFA and scavengers. Finally, the peptide is purified using HPLC and characterized using analytical techniques, such as mass spectrometry and NMR.
Applications De Recherche Scientifique
PACAP-27 has been extensively studied for its potential applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, PACAP-27 has been shown to have neuroprotective effects against various insults, such as ischemia, traumatic brain injury, and neurodegenerative diseases. PACAP-27 also has neurotrophic effects, promoting the survival and differentiation of neurons. In endocrinology, PACAP-27 has been shown to regulate the release of various hormones, such as insulin, glucagon, and growth hormone. In immunology, PACAP-27 has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
Propriétés
Numéro CAS |
19803-79-3 |
|---|---|
Nom du produit |
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride |
Formule moléculaire |
C13H19Cl2N5 |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
N'-[N'-(4-chlorophenyl)carbamimidoyl]piperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H18ClN5.ClH/c14-10-4-6-11(7-5-10)17-12(15)18-13(16)19-8-2-1-3-9-19;/h4-7H,1-3,8-9H2,(H4,15,16,17,18);1H |
Clé InChI |
OJBBLVVDOJOAJT-UHFFFAOYSA-N |
SMILES isomérique |
C1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |
SMILES |
C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
SMILES canonique |
C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
Autres numéros CAS |
19803-79-3 |
Synonymes |
N-((p-Chlorophenyl)amidino)-1-piperidinecarboxamidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



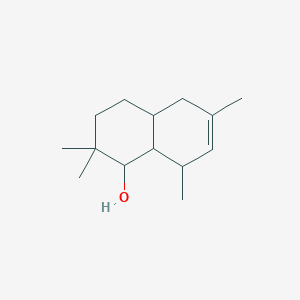

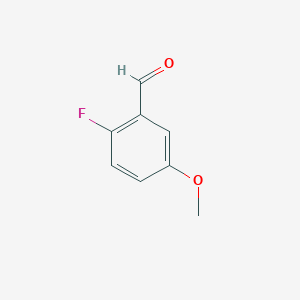
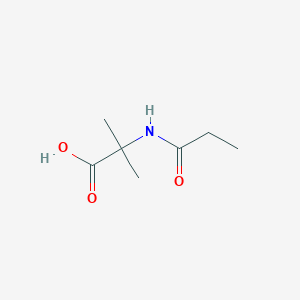


![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
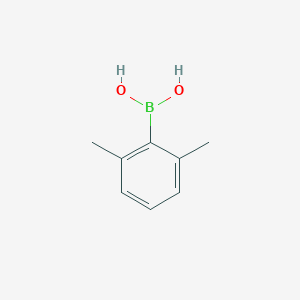
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
